tetranor-PGDM - 70803-91-7

tetranor-PGDM

Catalog Number: EVT-1443223
CAS Number: 70803-91-7
Molecular Formula: C16H24O7
Molecular Weight: 328.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Tetranor-PGDM (11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostan-1,20-dioic acid) is a major urinary metabolite of prostaglandin D2 (PGD2) [ , , ]. PGD2 itself is a cyclooxygenase (COX) product of arachidonic acid [ ]. It serves as a sensitive and non-invasive biomarker for monitoring in vivo mast cell activation [ , ]. Elevated levels of tetranor-PGDM are observed in a variety of conditions associated with mast cell activation, including food allergy [ , , , ], aspirin-intolerant asthma [ , , ], and muscular dystrophy [ , ]. Its presence in urine allows for convenient and non-invasive monitoring of these conditions.

Overview

Tetranor-PGDM is a significant metabolite derived from the degradation of prostaglandin D2, a bioactive lipid involved in various physiological processes. This compound is primarily studied for its role in human health and disease, particularly concerning inflammatory responses and cardiovascular functions. Tetranor-PGDM is classified as an eicosanoid, a group of bioactive lipids that play critical roles in cell signaling and homeostasis.

Source

Tetranor-PGDM is predominantly found in biological fluids such as urine, where it serves as a biomarker for prostaglandin D2 metabolism. Its detection and quantification are essential for understanding the biosynthesis and physiological effects of prostaglandins in both humans and animal models .

Classification

Tetranor-PGDM falls under the category of eicosanoids, which are signaling molecules derived from arachidonic acid. It is specifically classified as a prostaglandin metabolite, reflecting the enzymatic activity of cyclooxygenases and other related enzymes involved in prostaglandin synthesis .

Synthesis Analysis

Methods

The synthesis of tetranor-PGDM can be achieved through various biochemical pathways, primarily involving the enzymatic conversion of prostaglandin D2. The key steps include:

  1. Cyclooxygenase Activity: Prostaglandin D2 is synthesized from arachidonic acid via cyclooxygenase enzymes.
  2. Metabolic Conversion: Tetranor-PGDM is formed through further enzymatic modifications, including oxidation and reduction reactions that modify the structure of prostaglandins .

Technical Details

The synthesis can be monitored using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for precise quantification of tetranor-PGDM in biological samples. This method is favored due to its sensitivity and specificity, enabling the detection of low concentrations of metabolites .

Molecular Structure Analysis

Structure

Tetranor-PGDM has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula is C21H34O5C_{21}H_{34}O_{5}, indicating a molecular weight of approximately 362.49 g/mol.

Data

The structural configuration includes several hydroxyl groups and ketone functionalities, which are crucial for its interaction with biological receptors. The stereochemistry of tetranor-PGDM plays a significant role in its biological activity, influencing how it binds to various enzymes and receptors involved in inflammatory processes .

Chemical Reactions Analysis

Reactions

Tetranor-PGDM participates in various biochemical reactions within the body:

  1. Enzymatic Hydrolysis: It can be hydrolyzed by specific enzymes, leading to the formation of other metabolites.
  2. Receptor Binding: Tetranor-PGDM interacts with prostaglandin receptors, influencing downstream signaling pathways related to inflammation and pain response .

Technical Details

The reactivity of tetranor-PGDM can be studied using kinetic assays to determine its affinity for different receptors. Such studies often employ competitive binding assays to elucidate its role in modulating physiological responses .

Mechanism of Action

Process

The mechanism by which tetranor-PGDM exerts its effects involves binding to specific prostaglandin receptors (such as EP and DP receptors). This binding triggers intracellular signaling cascades that lead to various physiological outcomes, including vasodilation, modulation of immune responses, and regulation of pain pathways.

Data

Research indicates that tetranor-PGDM's action may contribute to both pro-inflammatory and anti-inflammatory processes, depending on the context of its release and the specific receptors activated . Quantitative analysis shows that changes in tetranor-PGDM levels correlate with inflammatory markers in various disease states.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Tetranor-PGDM typically appears as a colorless to pale yellow liquid.
  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.

Chemical Properties

  • Stability: The compound is relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Tetranor-PGDM can undergo oxidation reactions, especially when exposed to light or reactive oxygen species, leading to the formation of additional metabolites .
Applications

Tetranor-PGDM has several scientific applications:

  • Biomarker for Disease: It serves as a valuable biomarker for assessing prostaglandin D2 metabolism in various diseases, including asthma and cardiovascular disorders.
  • Research Tool: Its quantification aids researchers in studying eicosanoid metabolism and understanding the role of prostaglandins in health and disease.
  • Diagnostic Assays: Tetranor-PGDM is utilized in developing immunoassays for detecting inflammatory conditions based on its urinary excretion levels .
Introduction to Tetranor-PGDM

Biochemical Identity and Structural Characteristics of Tetranor-PGDM

Tetranor-PGDM (CAS# 70803-91-7) possesses the molecular formula C16H24O7 and a molecular weight of 328.36 g/mol. Its systematic IUPAC name is 8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid, reflecting its chiral centers and functional group complexity [4] [5] [7]. The structure features a cyclopentanone ring with C9 hydroxylation, two terminal carboxylic acid chains (C1 and C20), and β-oxidation shortening evidenced by the "tetranor" designation indicating the loss of four methylene units. This structural configuration is the result of sequential enzymatic modifications: Initially, PGD2 undergoes dehydrogenation by 15-hydroxyprostaglandin dehydrogenase (15-PGDH), followed by reduction via prostaglandin 13-reductase and subsequent β-oxidation steps that shorten the carboxyl side chain and remove four carbon atoms (thus "tetranor") [2] [6].

  • Table 1: Fundamental Physicochemical Properties of Tetranor-PGDM
    PropertyValueMeasurement Context
    Molecular FormulaC16H24O7Empirical formula
    Molecular Weight328.36 g/molMass spectrometry
    CAS Registry Number70803-91-7Chemical database identifier
    Density1.3±0.1 g/cm³Predicted physical property
    Boiling Point622.2±50.0°C at 760 mmHgEstimated under standard pressure
    Flash Point344.1±26.6°CCombustibility indicator
    Water SolubilityPBS (pH 7.2): 1 mg/mlExperimental buffer solubility
    Storage Conditions-20°CLong-term stability recommendation

The compound exhibits moderate water solubility (1 mg/ml in PBS pH 7.2) and organic solvent compatibility (soluble in DMF, DMSO, and ethanol at 50 mg/ml) [7]. Its stability profile allows for practical laboratory handling and reliable quantification in biological matrices. The intact cyclopentanone ring with specific hydroxylation at C9 and the dicarboxylic acid termini are essential structural features that enable its specific recognition in immunoassays and mass spectrometric detection methods [6]. The absolute stereochemistry at C9, C11, and C15 positions is biologically preserved from the parent PGD2 molecule, making it a stereoselective marker of enzymatic activity rather than non-specific oxidative degradation [2].

Role as a Metabolite of Prostaglandin D2 (PGD2)

Tetranor-PGDM represents the predominant terminal metabolite in the PGD2 catabolic pathway, formed through a multi-step enzymatic process involving dehydrogenation, reduction, and β-oxidation reactions. Mass spectrometry studies in both mice and humans have demonstrated that tetranor-PGDM constitutes the most abundant urinary metabolite of PGD2, exceeding concentrations of 11β-PGF and 2,3-dinor-11β-PGF by orders of magnitude [2]. This metabolic predominance is attributed to its efficient formation and relative stability compared to intermediate metabolites. When radiolabeled PGD2 is administered intravenously, urinary recovery of tetranor-PGDM accounts for approximately 12-18% of the total administered dose in humans, confirming its significance as a major elimination pathway [2].

The biosynthesis of tetranor-PGDM directly reflects enzymatic activity upstream in the prostaglandin pathway. Genetic deletion studies in mice have established that both lipocalin-type (L-PGDS) and hematopoietic (H-PGDS) prostaglandin D synthase isoforms contribute to its production, with L-PGDS playing a more substantial role in basal urinary excretion [2] [3]. Crucially, cyclooxygenase-1 (COX-1), rather than COX-2, appears to be the primary driver of tetranor-PGDM formation under physiological conditions. This distinction was demonstrated through pharmacological inhibition studies and genetic knockout models where COX-1 deletion or knockdown significantly reduced urinary tetranor-PGDM levels, while COX-2 deletion showed minimal effect [2] [3]. Corresponding human studies confirmed that selective COX-2 inhibitors (coxibs) did not suppress tetranor-PGDM excretion, whereas non-selective COX inhibitors (e.g., indomethacin) markedly decreased its urinary concentration [2].

  • Table 2: Metabolic Pathway Characteristics of Tetranor-PGDM
    CharacteristicFindingsExperimental Evidence
    Precursor SpecificityExclusive metabolite of PGD2PGD2 infusion elevates levels > other metabolites
    Enzymatic OriginCOX-1 dependent (basal); Both COX-1/COX-2 (inflammatory)COX-1 KO mice show >60% reduction vs. wild-type
    PGD Synthase DependenceRequires both L-PGDS and H-PGDS isoformsDouble knockout mice show near-complete elimination
    Urinary Abundance3-5 times higher than 2,3-dinor-11β-PGF in human urineLC-MS/MS quantification in healthy volunteers
    Stability in UrineStable at -20°C for >6 months; sensitive to repeated freeze-thaw cyclesImmunoassay validation studies

The quantification of urinary tetranor-PGDM has been optimized for both research and clinical applications. Modern detection primarily employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards, providing high specificity and sensitivity in the low pg/mg creatinine range [2]. Enzyme immunoassays utilizing monoclonal antibodies have also been developed, offering practical advantages for clinical laboratories [6]. Importantly, sample integrity requires strict adherence to collection protocols: urine must be immediately frozen after collection and maintained at -20°C to prevent degradation, with analysis typically normalized to urinary creatinine concentration to account for dilutional variations [6].

Significance in Physiological and Pathophysiological Contexts

Tetranor-PGDM serves as a quantitatively significant biomarker that dynamically reflects alterations in PGD2 biosynthesis across diverse physiological states and disease processes. Its urinary excretion patterns provide a non-invasive window into real-time inflammatory activity and resolution dynamics that cannot be ascertained through single-timepoint plasma measurements.

Physiological Fluctuations and Inflammatory Responses

Basal urinary tetranor-PGDM excretion in healthy humans typically measures below 15.4 ng/mg creatinine [6]. This baseline production demonstrates circadian rhythmicity and responds acutely to physiological stressors. Experimental endotoxemia studies with lipopolysaccharide (LPS) administration reveal rapid and coordinated increases in urinary tetranor-PGDM and 2,3-dinor-11β-PGF that parallel pyrexia and systemic inflammatory responses [2]. During the resolution phase of inflammation, tetranor-PGDM concentrations decline more gradually than traditional acute-phase proteins, suggesting its potential role in monitoring resolution dynamics. Pharmacological provocation with niacin, which induces cutaneous vasodilation and flushing through PGD2-dependent mechanisms, produces rapid 8-12-fold increases in urinary tetranor-PGDM coincident with flushing symptoms [2] [3]. This response highlights its utility in quantifying acute, tissue-specific PGD2 release.

Pathophysiological Associations and Diagnostic Applications

Clinical research has established distinct pathological contexts where tetranor-PGDM elevation provides diagnostic and prognostic insights:

  • Allergic Disorders and Food Allergy Severity: Urinary tetranor-PGDM emerges as a superior biomarker for objectively quantifying mast cell activation during immediate hypersensitivity reactions. During double-blind, placebo-controlled food challenges (OFC) in children with food allergies, tetranor-PGDM concentrations rise dramatically within 2-4 hours post-provocation and correlate with clinical reaction severity [6]. The magnitude of increase (often >50-fold from baseline) substantially exceeds that of histamine or tryptase, potentially offering greater diagnostic sensitivity for non-anaphylactic reactions. This diagnostic superiority stems from PGD2's exclusive mast cell origin in allergic responses, unlike other prostaglandins with multiple cellular sources.

  • Systemic Mastocytosis: In this clonal mast cell disorder, urinary tetranor-PGDM concentrations are chronically elevated 5-20-fold above normal ranges and demonstrate stronger correlation with disease burden than N-methylhistamine or 11β-PGF [6]. Serial monitoring of this metabolite enables non-invasive assessment of treatment response to tyrosine kinase inhibitors and mast cell-stabilizing therapies.

  • Pulmonary Disorders: Asthma patients experiencing drug-induced intolerance reactions (particularly to NSAIDs) exhibit marked increases in urinary tetranor-PGDM during bronchospastic episodes. The metabolite's production correlates with airway hyperresponsiveness and responds to corticosteroid treatment, suggesting utility in monitoring therapeutic efficacy [2] [6].

  • Muscular Dystrophy and Fibrotic Conditions: Research in Duchenne muscular dystrophy patients reveals elevated basal tetranor-PGDM excretion, potentially reflecting chronic inflammatory processes within deteriorating muscle tissue. Similarly, elevated levels occur in kidney fibrosis, where PGD2 biosynthesis may modulate fibrotic progression [6].

  • Table 3: Clinical Associations of Urinary Tetranor-PGDM Elevation
    ConditionMagnitude of ElevationClinical SignificanceReference Range
    Basal Excretion<15.4 ng/mg creatinineNormal physiological PGD2 productionHealthy individuals
    Food Allergy Reaction>100 ng/mg creatinine (acute)Correlates with OFC reaction severityDiagnostic cutoff
    Systemic Mastocytosis5-20 times baselineDisease burden monitoringTherapeutic target
    Niacin-Induced Flushing8-12 times baselineConfirms PGD2-dependent mechanismPharmacodynamic marker
    LPS-Induced Inflammation3-5 times baselineQuantifies systemic inflammatory responseResearch setting

Emerging research suggests broader applications in oncology, particularly regarding the tumor microenvironment. PGD2 exhibits paradoxical effects in cancer—acting as both pro-inflammatory mediator in early carcinogenesis and resolution-promoting factor in established tumors. Studies in ApcMin/+ mice, a model of intestinal adenomas, reveal that hematopoietic PGD synthase deletion increases polyp burden, suggesting a protective role for PGD2 metabolites [2] [3]. Correspondingly, urinary tetranor-PGDM levels are reduced in this model compared to wild-type mice. In human lung carcinoma, tumor-associated mast cells produce PGD2 that may exert anti-angiogenic effects, potentially detectable through urinary tetranor-PGDM monitoring [2]. These findings position tetranor-PGDM as a promising, non-invasive biomarker for evaluating tumor-associated inflammation and therapeutic responses in cancer immunotherapy contexts.

Properties

CAS Number

70803-91-7

Product Name

tetranor-PGDM

IUPAC Name

8-[(1R,2R,3S)-2-(2-carboxyethyl)-3-hydroxy-5-oxocyclopentyl]-6-oxooctanoic acid

Molecular Formula

C16H24O7

Molecular Weight

328.36 g/mol

InChI

InChI=1S/C16H24O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-12,14,19H,1-9H2,(H,20,21)(H,22,23)/t11-,12-,14+/m1/s1

InChI Key

VNJBSPJILLFAIC-BZPMIXESSA-N

SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O

Synonyms

(1R,2R,3S)-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid; 11,15-Dioxo-9α-hydroxy-2,3,4,5-tetranorprostane-1,20-dioic Acid; [1R-(1α,2β,3β)]-2-(2-Carboxyethyl)-3-hydroxy-ε,5-dioxocyclopentaneoctanoic Acid

Canonical SMILES

C1C(C(C(C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O

Isomeric SMILES

C1[C@@H]([C@@H]([C@H](C1=O)CCC(=O)CCCCC(=O)O)CCC(=O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.